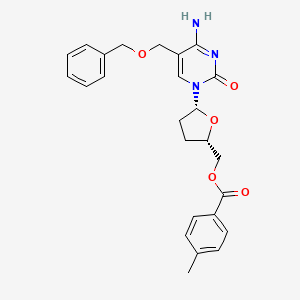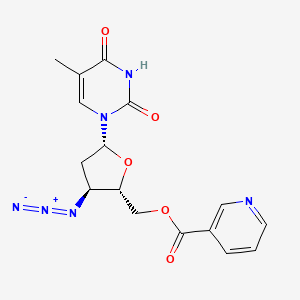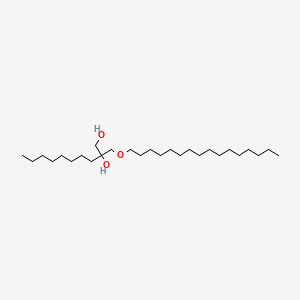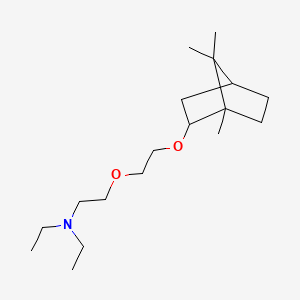
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound features a diethylamino group and a dimethylpyrrole moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with diethylamine and 2,5-dimethylpyrrole. The reaction is usually carried out under controlled conditions, such as:
Temperature: Moderate temperatures (e.g., 50-70°C) to ensure optimal reaction rates.
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The diethylamino and pyrrole groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate involves its interaction with molecular targets, such as enzymes or receptors. The diethylamino and pyrrole groups may play a role in binding to these targets, leading to specific biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acrylate: A simpler acrylate with similar reactivity but lacking the diethylamino and pyrrole groups.
Diethylaminoethyl acrylate: Contains the diethylamino group but lacks the pyrrole moiety.
2,5-Dimethylpyrrole: Shares the pyrrole structure but lacks the acrylate and diethylamino groups.
Uniqueness
Ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)acrylate is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
960-88-3 |
|---|---|
Molekularformel |
C15H24N2O2 |
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
ethyl 3-(diethylamino)-3-(2,5-dimethyl-1H-pyrrol-3-yl)prop-2-enoate |
InChI |
InChI=1S/C15H24N2O2/c1-6-17(7-2)14(10-15(18)19-8-3)13-9-11(4)16-12(13)5/h9-10,16H,6-8H2,1-5H3 |
InChI-Schlüssel |
AWHNEYHHGDLRIY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=CC(=O)OCC)C1=C(NC(=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


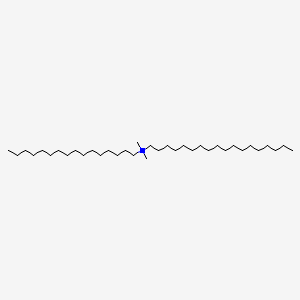
![[4-(2-Chloro-1,1,2-trifluoroethyl)sulfonylphenyl]hydrazine](/img/structure/B12803651.png)
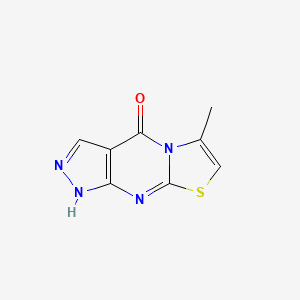
![[(1R,2S,6R,7R,8R)-4-[3-(dimethylamino)propyl]-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-8-yl] benzoate](/img/structure/B12803656.png)
